molecular formula C19H17FN2O3S2 B3020609 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896346-38-6

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B3020609
CAS No.: 896346-38-6
M. Wt: 404.47
InChI Key: INCPSGXALCLKGO-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic small molecule with a molecular formula of C19H17FN2O3S2 and a molecular weight of 404.48 g/mol . This acetamide derivative is built on a molecular scaffold featuring a central 2-aminothiazole ring, a structure frequently investigated in medicinal chemistry for its diverse biological activities . The compound's architecture incorporates a 2,5-dimethoxyphenyl substituent at the 4-position of the thiazole ring and a (4-fluorophenyl)thio ether moiety connected via an acetamide linker. This specific combination of aromatic systems and heterocycles makes it a compound of significant interest in early-stage drug discovery research.Researchers primarily value this chemical for its potential as a building block in the design and synthesis of novel therapeutic agents. The 2-aminothiazole core is a privileged structure in pharmacology, and molecules based on this scaffold have been explored for various biological activities, including antitumor properties . The presence of the fluorine atom, a common bioisostere in medicinal chemistry, can influence the molecule's electronic properties, metabolic stability, and membrane permeability. The compound is supplied as a high-purity material strictly for research applications in laboratory settings. It is intended for in vitro studies only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with appropriate personal protective equipment in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-24-13-5-8-17(25-2)15(9-13)16-10-27-19(21-16)22-18(23)11-26-14-6-3-12(20)4-7-14/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCPSGXALCLKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of 2-aminothiophenol with α-haloketones under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiazole intermediate.

    Introduction of the Fluorophenylthioacetamide Moiety: The final step involves the reaction of the thiazole-dimethoxyphenyl intermediate with 4-fluorophenylthioacetic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound with specific functional groups modified.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally analogous thiazole-acetamide derivatives from the evidence:

Compound Name / ID Molecular Weight Melting Point (°C) Key Substituents Biological Activity / Target Reference
Target Compound : N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide ~436.45* Not reported 2,5-Dimethoxyphenyl, 4-fluorophenylthio Inferred: Enzyme inhibition (e.g., CK1, MMPs) -
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) 410.51 269–270 4-Fluorophenylpiperazine, 4-methoxyphenyl MMP inhibition [1]
2-((3-(2,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide (17) 522.52 Not reported 2,5-Dimethoxyphenyl, trifluoromethyl CK1 inhibition (98% purity) [5]
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d) 458.5 Not reported 4-Fluorophenyl, quinoxaline-triazole Not specified [6]
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide 445.3 Not reported 2,4-Dichlorophenyl, 4-fluorophenylsulfonyl Not specified [12]

*Calculated based on molecular formula.

Key Observations :

Substituent Effects :

  • Electron-Donating Groups : The 2,5-dimethoxyphenyl group in the target compound contrasts with halogenated (e.g., 2,4-dichlorophenyl in ) or unsubstituted phenyl groups in analogs. Methoxy groups increase lipophilicity and may enhance binding to hydrophobic enzyme pockets .
  • Thio vs. Sulfonyl Linkages : The 4-fluorophenylthio group in the target compound differs from sulfonyl groups in , which are stronger electron-withdrawing moieties. Thioethers may offer better metabolic stability compared to sulfonamides .

Biological Activity: Enzyme Inhibition: Compounds like 17 (CK1 inhibitor) and 20 (MMP inhibitor) highlight the role of thiazole-acetamides in targeting kinases and metalloproteases . The 4-fluorophenylthio group in the target compound may similarly enhance efficacy against pathogens .

Synthetic Yields and Purity :

  • Yields for related compounds range from 64% (coumarin-linked thiazoles ) to 98% purity (CK1 inhibitor 17 ). The target compound’s synthesis would likely require optimization of reaction conditions to balance yield and purity.

Research Findings and Implications

  • Structural Uniqueness: The combination of 2,5-dimethoxy and 4-fluorophenylthio groups distinguishes this compound from analogs, offering a novel profile for drug discovery.
  • Therapeutic Potential: Based on structural analogs, the compound may exhibit dual inhibitory activity against inflammation-related enzymes (MMPs) and kinases (CK1), warranting further in vitro testing .
  • SAR Insights :
    • Methoxy groups at the 2- and 5-positions on the phenyl ring may optimize steric and electronic interactions with enzyme active sites.
    • The thioether linkage likely enhances metabolic stability compared to ester or sulfonyl groups in similar compounds .

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions, including the formation of thiazole derivatives and subsequent acetamide coupling. A typical synthetic route includes:

  • Formation of Thiazole Ring : Using appropriate thiourea and α-halo carbonyl intermediates.
  • Amide Bond Formation : Reacting the thiazole with 4-fluorophenyl thiol to yield the target compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound exhibits significant activity against multiple pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Pseudomonas aeruginosa1.002.00

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria .

The mechanism underlying the antimicrobial activity involves inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The compound demonstrated IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition, indicating a potent mechanism against multidrug-resistant (MDR) pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring significantly influence biological activity. For instance:

  • Positioning of Substituents : The placement of the dimethoxyphenyl group at different positions on the thiazole affects GAC inhibition, with optimal activity observed when positioned at C5 .
  • Fluorine Substitution : The presence of fluorine in the phenyl group enhances lipophilicity and bioavailability, contributing to improved antimicrobial efficacy .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated a series of thiazole derivatives, including this compound, against a panel of MDR pathogens. The results showed that this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that the compound has low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Intermediate Preparation : React 2-amino-4-(2,5-dimethoxyphenyl)thiazole with 2-chloroacetamide derivatives in the presence of potassium carbonate (K₂CO₃) and acetone under reflux (6–8 hours) to form the acetamide backbone .

Thioether Formation : Introduce the 4-fluorophenylthio group via nucleophilic substitution using 4-fluorothiophenol and a chloroacetamide intermediate. This step typically requires anhydrous conditions and a base like triethylamine .

  • Key Parameters : Reaction yields (72–78%) depend on stoichiometric ratios, solvent purity, and temperature control (e.g., reflux at 195–197°C) .

Q. How is the compound characterized spectroscopically, and what key data confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Thiazole ring protons appear as singlets (δ ~6.74 ppm), while aromatic protons from dimethoxyphenyl and fluorophenyl groups resonate between δ 6.67–8.67 ppm .
  • Methoxy groups (OCH₃) show distinct singlets at δ ~3.89–3.91 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (amide I band) appear at ~1714 cm⁻¹, and C-N (thiazole) at ~1482 cm⁻¹ .
  • Mass Spectrometry : HRMS (ESI) confirms the molecular ion peak (e.g., m/z 455.3415 for C₂₀H₁₇N₅O₄S₂) .

Advanced Research Questions

Q. What crystallographic insights exist for structurally related acetamide-thiazole hybrids, and how do they inform conformational analysis?

  • Methodological Answer :
  • Crystal Packing : In analogs like N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, intramolecular S···O interactions (2.68 Å) and dihedral angles (e.g., 86.8° between thiadiazole and benzene rings) stabilize the structure .
  • Hydrogen Bonding : Intermolecular N–H···N and C–H···O bonds form R₁²(6) and R₂²(8) motifs, contributing to 3D network stability .
  • Unit Cell Parameters : Monoclinic systems (space group P2₁/c) with cell dimensions (e.g., a = 9.506 Å, β = 101.8°) are common .

Q. How do substituents (e.g., 2,5-dimethoxy, 4-fluorothio) influence biological activity, and what contradictions exist in pharmacological data?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) :
  • 2,5-Dimethoxyphenyl : Enhances lipophilicity, improving blood-brain barrier penetration in acetylcholinesterase inhibition studies .
  • 4-Fluorothio Group : Increases metabolic stability compared to chlorophenyl analogs but may reduce solubility .
  • Contradictions :
  • Some analogs show high apoptosis induction (e.g., 73% in thiazole-oxadiazole hybrids) but lower efficacy than cisplatin, suggesting scaffold-specific limitations .
  • In COX inhibition assays, fluorophenylthio derivatives exhibit mixed selectivity (COX-2 IC₅₀ ~0.5 μM vs. COX-1 >10 μM), necessitating further selectivity optimization .

Q. What experimental strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Validation : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to rule out assay variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated or oxidized metabolites) that may confound activity readings .
  • Computational Docking : Compare binding poses in homology models (e.g., acetylcholinesterase PDB:4EY7) to rationalize potency differences .

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